

# Cdk8-IN-10: A Technical Guide for Cancer Cell Biology Research

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## Compound of Interest

Compound Name: Cdk8-IN-10

Cat. No.: B15141859

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## Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology due to its multifaceted role in transcriptional regulation and its association with cancer development and progression. **Cdk8-IN-10** is a potent and selective small molecule inhibitor of CDK8, offering a valuable tool for investigating the biological functions of CDK8 in cancer cells. This technical guide provides a comprehensive overview of **Cdk8-IN-10**, including its mechanism of action, its effects on cancer cell biology, and detailed protocols for its use in key experimental assays.

## Introduction to CDK8 in Cancer

CDK8 is a component of the Mediator complex, a crucial transcriptional co-regulator. It can function as both a positive and negative regulator of transcription, influencing a variety of signaling pathways implicated in cancer, such as the Wnt/ $\beta$ -catenin, TGF- $\beta$ /SMAD, Notch, and STAT pathways.[1][2] Dysregulation of CDK8 activity has been linked to the progression of various cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML). [3][4] As a result, the development of selective CDK8 inhibitors like **Cdk8-IN-10** is of significant interest for both basic research and therapeutic applications.[3]

## Cdk8-IN-10: A Potent and Selective CDK8 Inhibitor

**Cdk8-IN-10**, also referred to as "Compound 2", is a highly potent and selective inhibitor of CDK8.[\[5\]](#)[\[6\]](#) It provides a valuable chemical probe for elucidating the specific roles of CDK8 in cellular processes.

## Mechanism of Action

**Cdk8-IN-10** exerts its effects by directly inhibiting the kinase activity of CDK8. This inhibition prevents the phosphorylation of downstream CDK8 substrates, thereby modulating the transcription of target genes and interfering with oncogenic signaling pathways.[\[6\]](#) One of the key downstream effects of CDK8 inhibition by **Cdk8-IN-10** is the reduction of STAT1 phosphorylation at serine 727 (S727).[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Quantitative Data

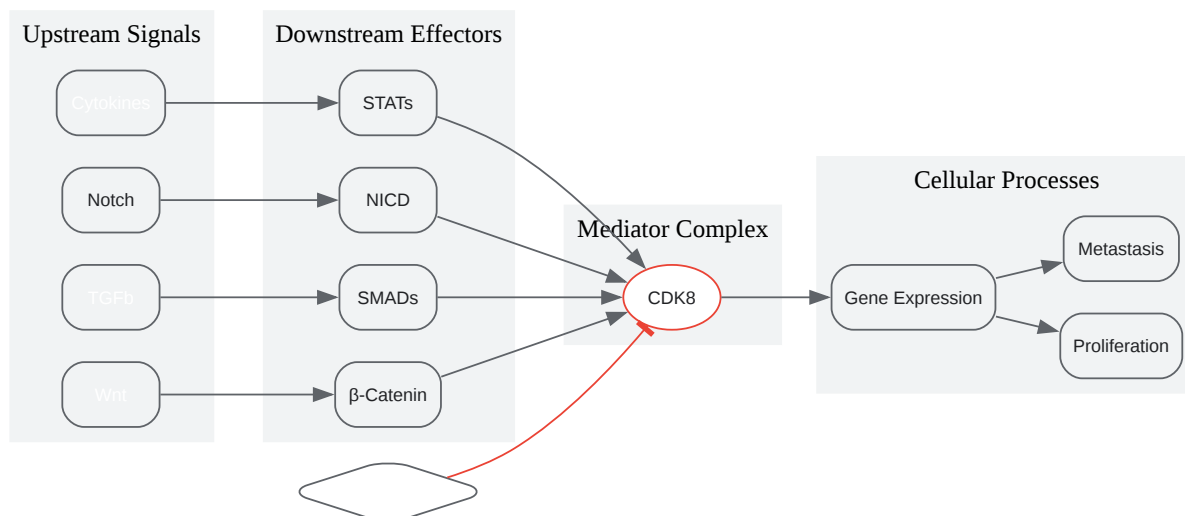
The following table summarizes the known quantitative data for **Cdk8-IN-10**.

Parameter	Value	Cell Line/System	Reference
Biochemical IC50 (CDK8)	8.25 nM	Biochemical Assay	<a href="#">[5]</a>
Cellular IC50 (pSTAT1 S727)	1.3 µM	SW620	MedChemExpress

## Signaling Pathways and Experimental Workflows

### CDK8 Signaling in Cancer

CDK8 is a central node in several signaling pathways that are frequently dysregulated in cancer. A simplified representation of these interactions is depicted below.

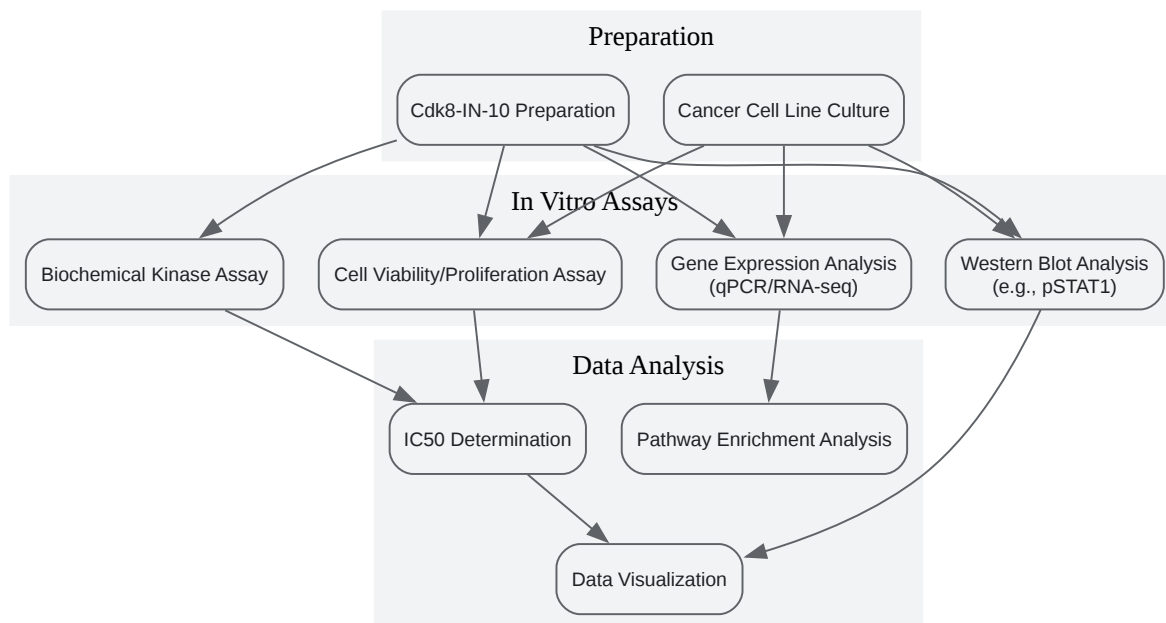


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CDK8 signaling pathways in cancer and the inhibitory action of **Cdk8-IN-10**.

## Experimental Workflow: Evaluating Cdk8-IN-10

A typical workflow for characterizing the effects of **Cdk8-IN-10** in cancer cell lines is outlined below.



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